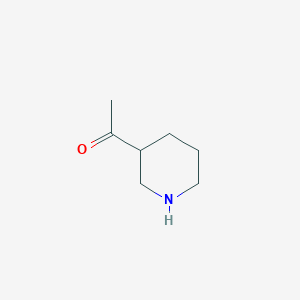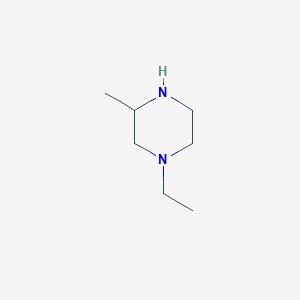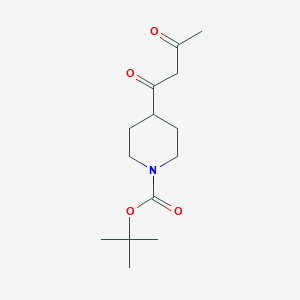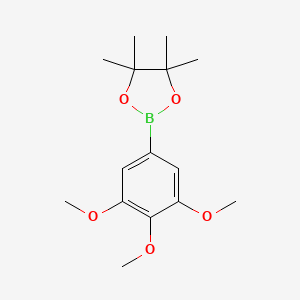
1-(2-Fluorophenyl)propan-1-amine
Descripción general
Descripción
1-(2-Fluorophenyl)propan-1-amine, also known as 2-fluoroamphetamine (2-FA), is a synthetic phenethylamine and an analog of amphetamine. It is a central nervous system (CNS) stimulant with effects similar to that of amphetamine, but with a longer duration of action. 2-FA is a stimulant drug with effects on the cardiovascular system, the autonomic nervous system, and the central nervous system. It has been used in scientific research as a tool to study the effects of amphetamine-like drugs on the brain, and has also been used as a recreational drug.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Corrosion Inhibition : Gao, Liang, and Wang (2007) demonstrated the synthesis of tertiary amines, including compounds related to 1-(2-Fluorophenyl)propan-1-amine, and investigated their performance as inhibitors of carbon steel corrosion. These compounds effectively form a protective layer on metal surfaces, acting as anodic inhibitors and demonstrating high inhibition efficiency, with certain derivatives showing up to 95% efficiency under specific conditions (Gao, Liang, & Wang, 2007).
Anion Exchange Polymer Electrolytes : Kim, Labouriau, Guiver, and Kim (2011) reported on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via an activated fluorophenyl-amine reaction. This synthesis technique offers precise control of cation functionality without harmful side reactions, indicating its utility in creating stable phenyl rings connected to guanidinium groups (Kim, Labouriau, Guiver, & Kim, 2011).
Fluorescence and Detection Applications
- Fluorogenic Assays and Biomolecule Labeling : Sungjin Jeon et al. (2020) developed fluorescence-based amine-reactive dyes, utilizing the amide bond formation between amines and activated esters of meso-carboxyBODIPY. This reaction results in significant changes in emission spectra and intensity, enabling the fast and selective fluorogenic detection and labeling of amines, amino acids, and proteins. The method shows potential for applications in detecting food spoilage and staining proteins for electrophoretic gels or cell imaging (Jeon et al., 2020).
Synthetic Chemistry Applications
Synthesis of 4-Quinolones : Iaroshenko, Mkrtchyan, and Villinger (2012) described a catalyst-free synthetic approach for the synthesis of 4-quinolone derivatives through a tandem amination/conjugated Michael addition sequence of 1-(2-fluorophenyl)prop-2-yn-1-one derivatives. This [5+1]-cyclization provides a practical route to a diverse range of 4-quinolones, highlighting the compound's versatility in synthetic organic chemistry (Iaroshenko, Mkrtchyan, & Villinger, 2012).
Antiviral Agent Synthesis : Oka et al. (2001) designed and synthesized novel tricyclic compounds with a unique amine moiety, including derivatives of this compound, as anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity in vitro and was well tolerated in mice, suggesting its potential as a novel antiviral agent (Oka et al., 2001).
Safety and Hazards
The safety data sheet for “1-(2-Fluorophenyl)propan-1-amine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Fluorophenyl)propan-1-amine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .
Mode of Action
This compound acts as a monoamine releaser . It has a higher selectivity for dopamine and norepinephrine over serotonin . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their effects .
Biochemical Pathways
The compound affects the dopaminergic and noradrenergic pathways . By increasing the levels of dopamine and norepinephrine, it can enhance the activity of these pathways, leading to increased alertness, attention, and energy .
Pharmacokinetics
It is known to have a high gi absorption and is bbb permeant . This suggests that it can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased levels of dopamine and norepinephrine in the brain. This can lead to enhanced alertness, attention, and energy . .
Análisis Bioquímico
Biochemical Properties
1-(2-Fluorophenyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to the production of metabolites that can influence neurotransmitter levels in the brain. Additionally, it interacts with the serotonin transporter (SERT) and the dopamine transporter (DAT), affecting the reuptake of these neurotransmitters and thereby modulating their levels in the synaptic cleft .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the release of dopamine and serotonin in neuronal cells, which can lead to enhanced neurotransmission and altered mood states . Furthermore, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to the serotonin and dopamine transporters, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding, where this compound competes with endogenous neurotransmitters for transporter binding sites. Additionally, it may also inhibit the activity of monoamine oxidase, further contributing to elevated neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or prolonged storage . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered receptor sensitivity and neurotransmitter release patterns . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance locomotor activity and increase alertness in rodents . At higher doses, it can induce hyperactivity, stereotypic behaviors, and even neurotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit significant behavioral changes. Additionally, high doses of this compound can lead to adverse effects such as increased blood pressure and heart rate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can then undergo phase II reactions, such as glucuronidation or sulfation, to form more water-soluble conjugates that are excreted from the body . The involvement of specific enzymes and cofactors in these metabolic pathways highlights the complexity of the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by the serotonin and dopamine transporters, leading to its accumulation in specific neuronal populations . The distribution of this compound is influenced by its lipophilicity, which facilitates its passage through cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells . It may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLDYYIWIOAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593785 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473249-01-3 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



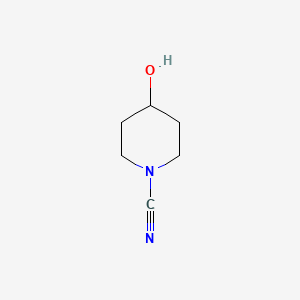
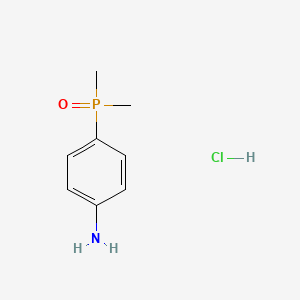

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)
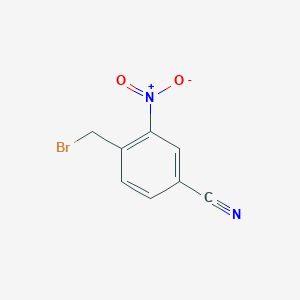
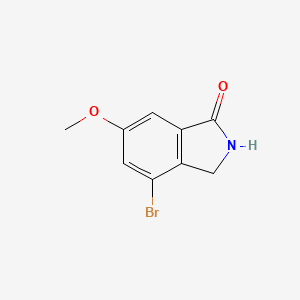
![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)
